Product packaging for Benzoic acid, 3,4,5-tris(octyloxy)-(Cat. No.:CAS No. 157980-09-1)

Benzoic acid, 3,4,5-tris(octyloxy)-

Cat. No.: B3067807
CAS No.: 157980-09-1
M. Wt: 506.8 g/mol
InChI Key: VVBKUDZNUACXIX-UHFFFAOYSA-N
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Description

Contextualizing Benzoic Acid Derivatives in Supramolecular Chemistry

Benzoic acid and its derivatives are foundational building blocks in supramolecular chemistry. The carboxylic acid group is a reliable hydrogen-bond donor and acceptor, often leading to the formation of predictable and stable dimeric structures. This dimerization is a primary non-covalent interaction that drives the self-assembly into larger, ordered systems. nih.gov In more complex derivatives, such as those derived from gallic acid (3,4,5-trihydroxybenzoic acid), the multiple substitution points on the benzene (B151609) ring allow for the attachment of various functional groups, leading to molecules with tailored shapes and properties. researchgate.netresearchgate.net These molecules can form intricate networks and phases, including liquid crystals, which are states of matter with properties between those of conventional liquids and solid crystals. nih.govgreyhoundchrom.com

Rationale for Alkyl Chain Functionalization in Self-Assembling Systems

The attachment of flexible alkyl chains to rigid molecular cores is a key strategy in designing self-assembling systems. This functionalization serves several critical purposes:

Induction of Micro-segregation : The chemical incompatibility between the rigid, often aromatic, cores and the flexible, aliphatic chains drives the system to self-organize. This process minimizes unfavorable interactions and leads to the formation of distinct domains on the nanoscale, such as columns or layers.

Control of Intermolecular Forces : While the core interactions (like hydrogen bonding or π-π stacking) define the primary structure, the van der Waals forces between the alkyl chains provide a crucial secondary contribution to the stability of the assembled state. The length of the alkyl chain directly influences the strength of these interactions. nih.govwur.nl

Modulation of Physical Properties : The alkyl chains act as a "solvent" for the molecular cores, influencing the melting points and phase transition temperatures of the material. By systematically varying the chain length—for example, from propyl to octyl to dodecyl—researchers can fine-tune these properties for specific applications. wur.nlmdpi.com

Formation of Liquid Crystal Phases : For molecules like Benzoic acid, 3,4,5-tris(octyloxy)-, the three long alkyl chains impart a tapered or wedge-like shape. These molecules tend to assemble into disc-like supramolecular structures which then stack on top of one another to form columnar liquid crystal phases. greyhoundchrom.com These phases are of great interest for applications as one-dimensional organic conductors or sensors.

Research Significance and Potential of Benzoic acid, 3,4,5-tris(octyloxy)-

The specific structure of Benzoic acid, 3,4,5-tris(octyloxy)- holds significant research interest. The parent compound, gallic acid, provides the hydrogen-bonding carboxyl group and the scaffold for functionalization. The ether linkages of the octyloxy chains are more stable than the ester linkages found in some related compounds. The choice of octyl (C8) chains represents a balance; they are long enough to induce strong van der Waals interactions and promote self-assembly into ordered phases, yet not so long that they dominate the molecular behavior and excessively lower the melting point.

The potential applications for materials based on this compound are diverse. The ability to form columnar liquid crystals makes it a candidate for use in organic electronics, where the stacked aromatic cores could facilitate charge transport along the column axis. These self-assembled columnar structures can also serve as templates for creating nanostructured materials, such as nanowires or porous membranes.

Overview of Current Research Landscape for Benzoic acid, 3,4,5-tris(octyloxy)-

Research on 3,4,5-trialkoxybenzoic acids is a well-established area within materials chemistry. Studies often focus on synthesizing series of these compounds with varying alkyl chain lengths (e.g., dodecyloxy, hexadecyloxy) to investigate structure-property relationships. nih.govwur.nlmdpi.com While specific studies focusing exclusively on the octyloxy derivative are part of this broader landscape, much of the understanding is derived from systematic studies of the entire homologous series.

Current investigations explore the influence of these molecules on the properties of composite materials, their behavior at interfaces, and their potential use in biological contexts. For instance, the length of the alkyl chain on gallic acid esters has been shown to modulate antioxidant activity and interactions with biological systems. nih.govmdpi.com The compound serves as a model system for understanding the fundamental principles of self-assembly driven by a combination of hydrogen bonding, π-stacking, and van der Waals forces.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H54O5 B3067807 Benzoic acid, 3,4,5-tris(octyloxy)- CAS No. 157980-09-1

Properties

IUPAC Name

3,4,5-trioctoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O5/c1-4-7-10-13-16-19-22-34-28-25-27(31(32)33)26-29(35-23-20-17-14-11-8-5-2)30(28)36-24-21-18-15-12-9-6-3/h25-26H,4-24H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBKUDZNUACXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Benzoic Acid, 3,4,5 Tris Octyloxy

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of Benzoic acid, 3,4,5-tris(octyloxy)- is gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound. nih.govglobalresearchonline.net The synthesis strategy revolves around the functionalization of the three hydroxyl groups of gallic acid with octyl chains.

Initial functionalization often involves the protection of the carboxylic acid group of gallic acid to prevent unwanted side reactions during the subsequent etherification step. This can be achieved by converting the carboxylic acid to an ester, for example, a methyl or ethyl ester.

Esterification and Etherification Approaches for Alkoxybenzoic Acid Synthesis

The core of the synthesis lies in the etherification of the hydroxyl groups of the gallic acid precursor with an octyl-containing reagent. The Williamson ether synthesis is a common method employed for this transformation. This reaction involves the deprotonation of the hydroxyl groups with a base to form phenoxides, which then act as nucleophiles to attack an octyl halide, such as 1-bromooctane.

Alternatively, esterification can be employed to introduce the octyloxy groups. This involves reacting the precursor with octanoyl chloride in the presence of a base. However, for the synthesis of Benzoic acid, 3,4,5-tris(octyloxy)-, where the octyl groups are attached via an ether linkage, the Williamson ether synthesis is the more direct route.

The final step in the synthesis is the deprotection of the carboxylic acid group, if it was initially protected. This is typically achieved through hydrolysis of the ester under acidic or basic conditions to yield the final product, Benzoic acid, 3,4,5-tris(octyloxy)-.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for achieving high yields and purity of Benzoic acid, 3,4,5-tris(octyloxy)-. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

Table 1: Reaction Parameters for the Synthesis of Alkoxybenzoic Acids

ParameterConditionEffect on Reaction
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Solubilizes reactants and facilitates the reaction.
Base Strong bases (e.g., NaH, K2CO3)Ensures complete deprotonation of hydroxyl groups.
Temperature Elevated temperatures (e.g., 80-120 °C)Increases reaction rate.
Reaction Time 12-24 hoursAllows for complete conversion of reactants.

The molar ratio of the reactants is another important factor. An excess of the octyl halide is often used to drive the reaction to completion and ensure that all three hydroxyl groups are etherified.

Scalability Considerations in the Synthesis of Benzoic acid, 3,4,5-tris(octyloxy)-

Scaling up the synthesis of Benzoic acid, 3,4,5-tris(octyloxy)- from a laboratory to an industrial scale presents several challenges. These include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing of the reactants, and handling large quantities of solvents and reagents.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to make the synthesis of Benzoic acid, 3,4,5-tris(octyloxy)- more environmentally friendly. mdpi.com This involves several strategies:

Use of Greener Solvents: Replacing hazardous solvents like DMF and DMSO with more benign alternatives such as water or ionic liquids is a key focus. mdpi.com

Catalysis: Employing catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. mdpi.com For instance, the use of phase-transfer catalysts can facilitate the etherification reaction under milder conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. This can be achieved by minimizing the use of protecting groups and choosing reactions with high atom efficiency.

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption. researchgate.net

By integrating these principles, the synthesis of Benzoic acid, 3,4,5-tris(octyloxy)- can be made more sustainable and environmentally responsible.

Supramolecular Assembly and Self Organization of Benzoic Acid, 3,4,5 Tris Octyloxy

Intermolecular Interactions Governing Self-Assembly

Directed Hydrogen Bonding Networks

The primary and most directional interaction governing the self-assembly of benzoic acid derivatives is the hydrogen bond formed between their carboxylic acid groups. nih.gov In the case of Benzoic acid, 3,4,5-tris(octyloxy)-, molecules typically form centrosymmetric head-to-head dimers, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds. researchgate.net This robust and highly directional interaction is a fundamental step in the formation of larger supramolecular structures. researchgate.net The formation of these hydrogen-bonded dimers effectively creates a larger, non-polar building block, which then organizes further through weaker interactions. In some complex assemblies, other hydrogen bonding motifs, such as tetramers of carboxyl groups, can also coexist to stabilize the network. nih.gov

Aromatic π-π Stacking Contributions

While hydrogen bonding directs the initial dimerization, aromatic π-π stacking interactions between the electron-rich benzene (B151609) rings provide further stability to the supramolecular assembly. manchester.ac.uk These interactions, though weaker than hydrogen bonds, are a crucial contributor to crystal growth and the ordering of the aromatic cores. manchester.ac.uk The stacking of the aromatic units can occur in various geometries (e.g., face-to-face, offset) and is influenced by the electronic nature of the substituents. nih.gov In wedge-shaped molecules like Benzoic acid, 3,4,5-tris(octyloxy)-, the stacking of the aromatic cores, facilitated by the segregation of the flexible alkyl chains, is a key factor in the formation of columnar structures. rsc.org The interplay between hydrogen bonding, which organizes molecules in one dimension, and π-π stacking, which provides cohesion in another, is essential for building higher-order structures. manchester.ac.uk

Intermolecular InteractionRole in Self-AssemblyRelative Strength
Hydrogen Bonding Forms primary, directional dimers via carboxylic acid groups. nih.govresearchgate.netStrong, Directional
Alkyl Chain Interactions Promotes packing and segregation via van der Waals forces and interdigitation. researchgate.netnih.govModerate, Non-Directional
Aromatic π-π Stacking Stabilizes the assembly through interactions between benzene rings. manchester.ac.uknih.govWeak, Directional

Formation of Ordered Nanostructures and Mesophases

The synergistic effect of hydrogen bonding, alkyl chain packing, and π-π stacking drives the hierarchical self-assembly of Benzoic acid, 3,4,5-tris(octyloxy)- into various ordered states. These range from crystalline solids to intermediate, partially ordered liquid crystalline phases (mesophases).

Liquid Crystalline Behavior and Phase Transitions

Derivatives of benzoic acid are widely used as building blocks for liquid crystalline materials. nih.govtcichemicals.com The combination of a rigid core and flexible peripheral chains in Benzoic acid, 3,4,5-tris(octyloxy)- is characteristic of molecules that exhibit thermotropic liquid crystallinity. Upon heating, the crystalline solid does not melt directly into an isotropic liquid but first passes through one or more intermediate mesophases.

The wedge shape of the molecule particularly favors the formation of columnar mesophases. rsc.org In these phases, the hydrogen-bonded dimers stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice, typically hexagonal (Φh). rsc.org The interior of these columns is composed of the aromatic cores, stabilized by π-π interactions, while the molten octyloxy chains radiate outwards, filling the space between the columns. rsc.org The transitions between the crystalline (Cr), columnar (Col), and isotropic liquid (Iso) phases occur at specific temperatures, as illustrated by data for analogous alkyloxybenzoic acid compounds.

Compound ExamplePhase TransitionTemperature (°C)
4-(Octyloxy)benzoic acidCrystal to Smectic C101
4-(Octyloxy)benzoic acidSmectic C to Nematic108
4-(Octyloxy)benzoic acidNematic to Isotropic147

Table data is for the related compound 4-(Octyloxy)benzoic acid to illustrate typical liquid crystalline behavior. The specific transition temperatures for Benzoic acid, 3,4,5-tris(octyloxy)- would differ but are expected to follow a similar pattern of phase progression.

Hierarchical Self-Assembly in Solution and Solid State

Hierarchical self-assembly is the stepwise association of molecules into well-defined structures of increasing size and complexity. nih.gov For Benzoic acid, 3,4,5-tris(octyloxy)-, this process begins with the formation of hydrogen-bonded dimers (primary structure). These dimers then associate via π-π stacking and van der Waals forces to form larger aggregates like columnar stacks (secondary structure). rsc.org

In the solid state, these columns pack into a highly ordered three-dimensional crystal lattice. In solution, depending on the solvent and concentration, these molecules can form various aggregates, such as nanowires or ribbon-like structures. nih.gov The process can be influenced by external stimuli or interfaces. For instance, on a solid substrate like graphite (B72142) or gold, tris-substituted benzoic acid derivatives can form highly ordered two-dimensional honeycomb networks or herringbone phases, where the specific pattern is dictated by the balance between intermolecular and molecule-substrate interactions. mpg.denih.gov This ability to form a hierarchy of structures from the molecular level up to the macroscopic scale is a hallmark of complex supramolecular systems. nih.gov

Thin Film Morphology and Orientation

The formation of thin films of Benzoic acid, 3,4,5-tris(octyloxy)- on solid substrates is a process governed by a delicate interplay of intermolecular and molecule-substrate interactions. As a wedge-shaped amphiphile, its molecular geometry, featuring a hydrophilic carboxylic acid head group and a bulky hydrophobic tail composed of three octyloxy chains, dictates its packing behavior in two dimensions.

Studies on analogous 3,4,5-tris-substituted benzoic acid amphiphiles have revealed a strong tendency for these molecules to form well-defined monolayers at interfaces. The orientation of the molecules within these thin films is highly dependent on the nature of the substrate. On polar substrates, the hydrophilic carboxylic acid head groups are expected to interact favorably with the surface, leading to an orientation where the hydrophobic tails are directed away from the substrate. Conversely, on nonpolar substrates such as highly ordered pyrolytic graphite (HOPG), the hydrophobic alkyl chains would preferentially adsorb onto the surface, leading to a flat-lying orientation of the aromatic core.

For thicker films, the initial monolayer often acts as a template, directing the orientation of the subsequent layers. This can result in the formation of columnar liquid crystalline phases with the columns oriented either perpendicular (homeotropic) or parallel (planar) to the substrate. The specific orientation is a result of the minimization of interfacial energy. For instance, a monolayer with hydrophobic tails pointing away from the substrate would likely induce a planar alignment of the columnar structures in the bulk of the film.

The morphology of these thin films can be visualized using advanced microscopy techniques such as Atomic Force Microscopy (AFM). AFM studies on similar self-assembled semi-fluorinated alkanes have shown the formation of various nanoscale structures like ribbons and toroids, and it is expected that Benzoic acid, 3,4,5-tris(octyloxy)- would form similarly complex and ordered domains. X-ray diffraction (XRD) is another powerful tool to probe the molecular arrangement within the thin films, providing information about the packing symmetry and intermolecular distances. Thin film XRD patterns of highly crystalline organic semiconductors have been shown to reveal the orientation of π-stacking direction relative to the substrate.

Influence of External Stimuli on Supramolecular Architecture

The supramolecular structures formed by Benzoic acid, 3,4,5-tris(octyloxy)- are not static but are highly responsive to their environment. External stimuli such as the surrounding solvent, temperature, and the presence of other chemical species can significantly alter the self-assembly pathways and the resulting architectures.

Solvent Effects on Self-Assembly Pathways

The choice of solvent plays a critical role in the self-assembly of Benzoic acid, 3,4,5-tris(octyloxy)-. The solubility of the molecule, and more importantly, the differential solvation of its hydrophilic and hydrophobic parts, dictates the strength of the non-covalent interactions driving the assembly process.

In nonpolar solvents, the hydrophobic interactions between the octyloxy chains are weakened, while the hydrogen bonding between the carboxylic acid head groups becomes a dominant driving force for assembly. This often leads to the formation of well-defined aggregates such as dimers or larger hydrogen-bonded chains. The Hansen solubility parameters of the solvent, particularly the hydrogen-bonding component (δh), can be a good predictor of the resulting supramolecular structure. For instance, in solvents with a low δh, extensive hydrogen bonding is favored, leading to more crystalline, fibrillar aggregates.

Conversely, in polar protic solvents, the carboxylic acid groups can be solvated, which may disrupt the hydrogen bonding network. However, the hydrophobic effect becomes a stronger driving force, promoting the association of the octyloxy tails to minimize their contact with the polar solvent. This can lead to the formation of micellar or vesicular structures. The synthesis of gallic acid (a structural precursor) esters has shown that the choice of solvent and catalyst can significantly impact reaction yields and purification methods. Studies on the solubility of gallic acid have demonstrated that its solubility can be tuned by varying the composition of mixed solvent systems, which in turn would affect its self-assembly behavior.

Temperature-Dependent Structural Transformations

Benzoic acid, 3,4,5-tris(octyloxy)- is expected to exhibit rich thermotropic liquid crystalline behavior. As the temperature is varied, the balance between the enthalpic and entropic contributions to the free energy of the system changes, leading to transitions between different ordered phases.

At low temperatures, the compound will exist in a crystalline solid state with a high degree of positional and orientational order. Upon heating, it is likely to transition into one or more liquid crystalline mesophases before becoming an isotropic liquid at higher temperatures. Given its wedge-like molecular shape, the formation of columnar phases is highly probable. In these phases, the molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice (e.g., hexagonal columnar).

CompoundTransitionTemperature (°C)Enthalpy (kJ/mol)
4-Heptanoyloxy Benzoic Acid DimerCrystal to Smectic C97.435.1
Smectic C to Isotropic101.21.2
4-Tridecanoyloxy Benzoic Acid DimerCrystal to Smectic C106.051.0
Smectic C to Isotropic111.02.5

Note: Data is for 4-n-alkanoyloxy benzoic acid dimers and is intended to be representative of the type of thermal data obtained for liquid crystalline benzoic acid derivatives. nih.gov

Effect of Concentration and Additives

The concentration of Benzoic acid, 3,4,5-tris(octyloxy)- in a solution is a critical parameter that governs its self-assembly. Below a certain concentration, often referred to as the critical aggregation concentration (CAC), the molecules exist as monomers. Above the CAC, they begin to self-assemble into larger structures. The size and morphology of these aggregates can be concentration-dependent. For many amphiphilic systems, an increase in concentration can lead to a transition from smaller spherical micelles to larger, elongated or worm-like micelles, and eventually to more complex liquid crystalline phases.

The addition of other molecules (additives) to a system of self-assembling Benzoic acid, 3,4,5-tris(octyloxy)- can have a profound impact on the resulting supramolecular architecture. Additives can be broadly classified as those that co-assemble with the primary molecule and those that alter the environment (e.g., by changing the solvent properties).

For instance, the introduction of a complementary molecule that can form strong hydrogen bonds with the carboxylic acid head group could lead to the formation of well-defined co-crystals or liquid crystalline phases with altered properties. In the context of liquid crystals, mixing different mesogenic compounds can lead to eutectic behavior, where the melting point of the mixture is depressed, and can even induce the formation of new crystalline or liquid crystalline phases that are not observed in the pure components. This has been observed in mixtures of hexagonal columnar liquid crystals with other mesogenic molecules. The presence of additives can also disrupt the packing of the molecules, leading to a decrease in the order of the system or a shift in the phase transition temperatures.

Advanced Spectroscopic and Structural Characterization of Benzoic Acid, 3,4,5 Tris Octyloxy Assemblies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups present in "Benzoic acid, 3,4,5-tris(octyloxy)-" and probing the intermolecular interactions, such as hydrogen bonding, that govern its self-assembly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the key chemical moieties of the "Benzoic acid, 3,4,5-tris(octyloxy)-" molecule. The spectrum is characterized by several distinct absorption bands. A prominent, broad absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding that leads to the formation of dimers.

The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band, typically around 1700-1680 cm⁻¹. The position of this band can provide insights into the extent and nature of hydrogen bonding. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce signals in the 1600-1450 cm⁻¹ range. Furthermore, the C-O stretching vibrations associated with the ether linkages of the octyloxy chains and the carboxylic acid group give rise to strong bands in the 1320-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the long octyloxy chains are evident from the sharp peaks in the 2950-2850 cm⁻¹ range.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H stretch2500-3300 (broad)Carboxylic Acid
C-H stretch (aliphatic)2950-2850Octyloxy Chains
C=O stretch1700-1680Carboxylic Acid
C=C stretch (aromatic)1600-1450Benzene Ring
C-O stretch1320-1000Ether and Carboxylic Acid
Table 1. Characteristic FTIR absorption bands for Benzoic acid, 3,4,5-tris(octyloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure, conformation, and dynamics of "Benzoic acid, 3,4,5-tris(octyloxy)-" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the benzene ring will appear as a singlet around 7.2-7.3 ppm. The protons of the methylene (B1212753) groups (-OCH₂-) in the octyloxy chains attached directly to the aromatic ring will resonate at approximately 4.0 ppm. The subsequent methylene groups of the alkyl chains will show a series of multiplets between 1.8 ppm and 1.2 ppm, while the terminal methyl (-CH₃) groups will appear as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the carbonyl group (C=O) is the most deshielded, appearing around 170-175 ppm. The aromatic carbons will have signals between 107 and 153 ppm, with the carbons attached to the oxygen atoms being the most downfield. The carbons of the octyloxy chains will resonate in the aliphatic region of the spectrum, typically from 14 ppm (terminal methyl) to around 70 ppm (methylene attached to oxygen).

Assignment¹H NMR Expected Chemical Shift (ppm)¹³C NMR Expected Chemical Shift (ppm)
-COOH10.0 - 13.0 (s, broad)170 - 175
Ar-H7.2 - 7.3 (s)107 - 153
Ar-O-CH₂-~4.0 (t)~70
-(CH₂)₆-1.2 - 1.8 (m)22 - 32
-CH₃~0.9 (t)~14
Table 2. Expected ¹H and ¹³C NMR chemical shifts for Benzoic acid, 3,4,5-tris(octyloxy)-.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structure Determination

X-ray diffraction (XRD), often referred to as Wide-Angle X-ray Scattering (WAXS) in the context of soft matter, is essential for determining the long-range positional order in the crystalline and liquid crystalline (mesophase) states of "Benzoic acid, 3,4,5-tris(octyloxy)-". In the crystalline solid phase, XRD patterns exhibit sharp Bragg peaks corresponding to a well-defined three-dimensional lattice.

Upon heating, this compound is known to form liquid crystalline phases, such as columnar or smectic phases. In a hexagonal columnar (Colₕ) phase, the molecules self-assemble into columns that then pack into a two-dimensional hexagonal lattice. The XRD pattern for such a phase would typically show a series of sharp reflections in the small-angle region with spacing ratios of 1, 1/√3, 1/√4, 1/√7, etc., corresponding to the (10), (11), (20), and (21) planes of the hexagonal lattice. A broad, diffuse halo in the wide-angle region (around 4.5 Å) would indicate the liquid-like disorder of the alkyl chains within the columns.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

SAXS is crucial for characterizing the larger-scale supramolecular structures, typically in the range of 1 to 100 nm. For "Benzoic acid, 3,4,5-tris(octyloxy)-", SAXS is used to determine the dimensions and packing of the self-assembled structures in its mesophases. The positions of the scattering peaks in the SAXS profile provide information about the lattice parameters of the liquid crystalline phase. For a hexagonal columnar phase, the d-spacing of the primary (10) reflection can be used to calculate the inter-columnar distance. For instance, simultaneous SAXS/WAXS experiments can be performed at various temperatures to map the phase transitions and determine the structural parameters of each phase. rsc.org

Mesophase TypeCharacteristic SAXS/XRD PatternInformation Gained
CrystallineMultiple sharp Bragg peaks at wide angles.3D lattice parameters.
Hexagonal Columnar (Colₕ)Sharp peaks at small angles with 1, 1/√3, 1/√4 ratios; diffuse halo at wide angles (~4.5 Å).Inter-columnar distance, 2D hexagonal lattice.
Table 3. Typical XRD and SAXS features for phases of Benzoic acid, 3,4,5-tris(octyloxy)-.

Microscopy Techniques for Morphological Elucidation

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique for visualizing the nanoscale morphology of self-assembled structures. For a compound like Benzoic acid, 3,4,5-tris(octyloxy)-, TEM would be employed to directly observe the columnar structures formed through the stacking of the disc-like molecules. Samples are typically prepared by drop-casting a dilute solution of the compound onto a TEM grid and allowing the solvent to evaporate.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides information about the surface morphology and texture of materials. For the assemblies of Benzoic acid, 3,4,5-tris(octyloxy)-, SEM would be useful for visualizing the larger-scale organization and domain structure of the liquid crystalline phase. This technique can reveal details about the texture of the material, such as the formation of spherulites or other macroscopic features that arise from the self-assembly process upon cooling from the isotropic liquid phase. While specific SEM studies on this compound are not detailed in the available literature, this technique is a standard tool for characterizing the bulk morphology of liquid crystalline materials.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy is an ideal technique for probing the surface topography of self-assembled monolayers and thin films at the nanoscale. For Benzoic acid, 3,4,5-tris(octyloxy)-, AFM would be used to study how the molecules arrange themselves on a solid substrate. A solution of the compound would be deposited onto a flat substrate, such as mica or silicon, and the solvent evaporated.

AFM imaging could then visualize individual molecular columns oriented perpendicular to the substrate, appearing as circular features on the surface. The high resolution of AFM would allow for the measurement of the column diameter and the center-to-center distance between adjacent columns, providing direct evidence of the packing arrangement. While specific AFM research findings for this particular compound are not available, this technique is fundamental in the study of self-organizing molecular systems on surfaces.

Thermal Analysis for Phase Transition Behavior

The thermal behavior of Benzoic acid, 3,4,5-tris(octyloxy)- is critical for understanding its liquid crystalline properties. Thermal analysis techniques are used to determine the temperatures at which phase transitions occur and to assess the thermal stability of the compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary method for identifying the phase transitions of liquid crystalline materials. By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the enthalpy changes associated with transitions between crystalline, liquid crystalline, and isotropic liquid phases.

While a full DSC thermogram for Benzoic acid, 3,4,5-tris(octyloxy)- is not provided in the available literature, it is a standard characterization technique for this class of compounds. For analogous materials, DSC thermograms typically show a peak for the melting from the crystalline solid to the liquid crystalline phase and another peak for the clearing point, which is the transition from the liquid crystalline phase to the isotropic liquid. The temperatures and enthalpies of these transitions are key parameters that define the stability and range of the mesophase. Derivatives incorporating the 3,4,5-tris(octyloxy)benzoyl moiety are frequently characterized by DSC to determine their phase behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis is used to determine the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere. This analysis provides the decomposition temperature, which is a crucial parameter for material processing and application.

Specific TGA data for Benzoic acid, 3,4,5-tris(octyloxy)- is not available. However, a closely related derivative, lookchem.comlookchem.com-phenyl-C61-butyric acid-3,4,5-trisoctyloxy benzyl (B1604629) ester (PCBB-C8), has been shown to possess high thermal stability. rsc.org TGA of this molecule revealed that it is stable up to high temperatures, indicating the robustness of the 3,4,5-tris(octyloxy)benzyl group.

Table 1: TGA Data for a Derivative Containing the 3,4,5-Tris(octyloxy)benzoyl Moiety

Compound Name 5% Weight Loss Temperature (Td) Atmosphere

| lookchem.comlookchem.com-phenyl-C61-butyric acid-3,4,5-trisoctyloxy benzyl ester | > 312 °C | N₂ |

This data is for a derivative and is presented as an indication of the thermal stability of the core molecular structure.

This high decomposition temperature suggests that the parent compound, Benzoic acid, 3,4,5-tris(octyloxy)-, would also exhibit good thermal stability, making it suitable for applications that may require processing at elevated temperatures.

Theoretical and Computational Modeling of Benzoic Acid, 3,4,5 Tris Octyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of Benzoic acid, 3,4,5-tris(octyloxy)- at the electronic level. These methods allow for a detailed analysis of the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For Benzoic acid, 3,4,5-tris(octyloxy)-, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure.

Table 1: Predicted Molecular Properties of Benzoic acid, 3,4,5-tris(octyloxy)- from DFT Calculations

Property Predicted Value/Characteristic
Optimized Geometry Planar benzoic acid core with extended, flexible octyloxy chains.
Dipole Moment A significant dipole moment is expected due to the presence of the electronegative oxygen atoms in the carboxyl and ether groups.

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of Benzoic acid, 3,4,5-tris(octyloxy)-. By simulating its spectra, researchers can gain a deeper understanding of the molecule's vibrational and electronic properties.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different chemical bonds within the molecule. For Benzoic acid, 3,4,5-tris(octyloxy)-, this would include the characteristic C=O stretching of the carboxylic acid, the C-O-C stretching of the ether linkages, and the various C-H vibrations of the aromatic ring and the alkyl chains. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. For instance, in a related compound, 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID, specific NMR data is available which can be used as a reference. chemicalbook.com The predicted chemical shifts for Benzoic acid, 3,4,5-tris(octyloxy)- would be sensitive to the electronic environment of each nucleus, providing valuable information about the connectivity and conformation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals. These transitions are typically located on the aromatic core of the molecule.

Molecular Dynamics (MD) Simulations for Supramolecular Assembly Mechanisms

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules and the formation of larger, ordered structures. For Benzoic acid, 3,4,5-tris(octyloxy)-, MD simulations can provide a detailed picture of how individual molecules self-assemble into supramolecular structures, such as liquid crystals.

Given the size and flexibility of Benzoic acid, 3,4,5-tris(octyloxy)-, both all-atom and coarse-grained MD simulations can be employed.

All-Atom (AA) Simulations: In this approach, every atom in the system is explicitly represented. AA simulations provide a high level of detail and are suitable for studying the initial stages of aggregation and the specific interactions that drive self-assembly. However, they are computationally expensive and may be limited to relatively small systems and short timescales.

Coarse-Grained (CG) Simulations: In CG simulations, groups of atoms are represented as single "beads." This simplification reduces the computational cost, allowing for the simulation of larger systems over longer timescales. CG models are particularly useful for studying the formation of large-scale structures and the phase behavior of the system. For Benzoic acid, 3,4,5-tris(octyloxy)-, a CG model might represent the benzoic acid core as one bead and segments of the octyloxy chains as other beads.

These simulations can reveal how the molecules pack together, the role of the flexible tails in mediating interactions, and the conditions under which different liquid crystalline phases are formed. Studies on similar wedge-shaped molecules have shown the formation of columnar mesomorphic structures. researchgate.net

A key aspect of MD simulations is the analysis of the forces and energies that govern intermolecular interactions. For Benzoic acid, 3,4,5-tris(octyloxy)-, the primary interactions include:

Van der Waals Interactions: These are dominant between the long octyloxy chains and play a crucial role in the packing of the molecules.

Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen bonds, leading to the formation of dimers or extended chains. This is a key driving force for self-assembly in many benzoic acid derivatives.

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of columnar or lamellar structures.

Monte Carlo Simulations for Phase Behavior and Packing

Monte Carlo (MC) simulations offer another powerful approach to study the phase behavior and packing of Benzoic acid, 3,4,5-tris(octyloxy)-. Unlike MD simulations, which follow the deterministic motion of particles, MC simulations use probabilistic methods to explore the different possible configurations of the system.

MC simulations are particularly well-suited for studying phase transitions, such as the transition from an isotropic liquid to a liquid crystalline phase. By systematically varying parameters like temperature and pressure, a phase diagram can be constructed. These simulations can predict the conditions under which different phases (e.g., nematic, smectic, columnar) are stable. For instance, MC simulations have been successfully used to study the phase behavior of ABA triblock copolymers, which also exhibit complex self-assembly. nih.gov

In the context of Benzoic acid, 3,4,5-tris(octyloxy)-, MC simulations could be used to explore how the molecules pack in the solid state and in different liquid crystalline phases. This would provide insights into the long-range order and symmetry of these phases.

Development of Predictive Models for Self-Assembly

The self-assembly of amphiphilic molecules into ordered supramolecular structures is a phenomenon of significant interest in materials science and nanotechnology. Benzoic acid, 3,4,5-tris(octyloxy)-, a dendritic amphiphile, presents a compelling case for theoretical and computational modeling due to its unique architecture, which consists of a hydrophilic benzoic acid head group and three hydrophobic octyloxy tails. Predictive models are crucial for understanding the fundamental principles that govern its aggregation behavior and for designing novel materials with tailored properties. The development of these models relies on a synergistic combination of molecular simulation techniques and theoretical frameworks to bridge the gap between molecular characteristics and macroscopic structures.

Computational modeling of such amphiphilic systems aims to predict the thermodynamics and kinetics of self-assembly, providing insights into the formation of various structures like micelles, vesicles, or liquid crystalline phases. researchgate.netudel.edu Given the large number of atoms and the long timescales involved in the self-assembly process, all-atom simulations are often computationally prohibitive. Therefore, the development of predictive models for Benzoic acid, 3,4,5-tris(octyloxy)- primarily involves coarse-grained (CG) and other simplified modeling approaches. udel.edunih.gov These methods reduce the computational cost by grouping atoms into single interaction sites or "beads," allowing for the simulation of larger systems over longer durations. nih.gov

Research Findings from Computational Studies

While direct predictive modeling studies exclusively targeting Benzoic acid, 3,4,5-tris(octyloxy)- are specific, extensive research on similar amphiphilic dendritic polymers provides a robust framework for understanding its behavior. rsc.orgacs.org These studies utilize methods like Dissipative Particle Dynamics (DPD) and Coarse-Grained Molecular Dynamics (CG-MD) to elucidate the mechanisms of micellization. udel.edursc.org

Research on dendritic multiarm copolymers has revealed two primary mechanisms for the formation of large multimolecular micelles. rsc.orgacs.org

Unimolecular Micelle Aggregate (UMA) Mechanism : In this pathway, individual amphiphilic molecules first collapse into unimolecular micelles, which then aggregate to form larger structures. This is common when the incompatibility between the hydrophobic and hydrophilic parts is moderate. rsc.org

Small Micelle Aggregate (SMA) Mechanism : This mechanism involves the initial formation of small, microphase-separated micelles from a few molecules. These small micelles then act as building blocks, aggregating further to form larger, multimolecular assemblies. This tends to occur with increased hydrophobicity of the core or greater incompatibility between the blocks. rsc.orgacs.org

Simulations provide detailed information on how molecular architecture influences the final morphology. For instance, in amphiphilic polymers with a hyperbranched core, an increase in the degree of branching can drive transitions from spherical micelles to wormlike micelles and vesicles. acs.org The solvent quality and the volume fraction of the hydrophilic part are also critical parameters that can be tuned in simulations to predict structural changes. acs.org

Implicit-solvent, coarse-grained models have proven effective for capturing the essential physics of self-assembly. nih.gov In these models, the solvent is not represented explicitly; instead, its effect is incorporated into the effective interactions between the amphiphile beads. This approach successfully predicts the formation of various lyotropic phases and directly represents the tunable packing parameter of the amphiphile. nih.gov

The tables below summarize the typical approaches and parameters used in developing predictive models for amphiphilic molecules like Benzoic acid, 3,4,5-tris(octyloxy)-.

Table 1: Common Simulation Methods for Modeling Self-Assembly

Simulation Method Description Key Advantages Typical Application
Coarse-Grained Molecular Dynamics (CG-MD) Groups of atoms are represented as single "beads" to reduce computational complexity. The interactions between beads are described by effective potentials. udel.edu Allows for simulation of larger systems and longer timescales than all-atom MD. Captures mesoscale phenomena. nih.gov Predicting the shape and size of self-assembled structures; studying the thermodynamics of assembly. udel.edu
Dissipative Particle Dynamics (DPD) A mesoscale simulation method where beads interact via soft, repulsive potentials. It includes hydrodynamic interactions, making it suitable for studying dynamic processes in solution. rsc.org Efficiently simulates the dynamics of complex fluids and phase separation phenomena. rsc.orgacs.org Investigating the kinetic pathways and mechanisms of micelle formation (e.g., UMA vs. SMA). rsc.org

| Density Functional Theory (DFT) | A quantum mechanical method used to compute the electronic structure of molecules. | Provides highly accurate information on molecular geometry, charge distribution, and reactivity parameters. nih.gov | Characterizing the properties of the individual monomer to inform parameters for higher-level models. nih.gov |

Table 2: Illustrative Parameters for a Dissipative Particle Dynamics (DPD) Simulation This table represents typical parameters based on studies of similar dendritic amphiphiles and is for illustrative purposes. rsc.org

ParameterSymbolDescriptionExample Value Range
Interaction Parameter aijRepresents the maximum repulsion between bead types i and j. Higher values indicate greater incompatibility.25 - 200
Bead Density ρThe number of beads per unit volume in the simulation box.3
Time Step ΔtThe integration time step for the simulation.0.01 - 0.05 (in reduced units)
Friction Coefficient γControls the dissipative forces between beads.4.5
Noise Amplitude σControls the random forces, related to temperature.3.0

By systematically varying parameters such as the interaction parameter between the hydrophobic tails and the solvent (water), these models can predict a phase diagram for Benzoic acid, 3,4,5-tris(octyloxy)-, mapping out the concentrations and conditions under which different self-assembled structures are stable. acs.org The development of such predictive models is an iterative process, often involving validation against experimental data from techniques like light scattering to refine the model parameters and enhance their predictive power. udel.edu

Applications of Benzoic Acid, 3,4,5 Tris Octyloxy in Advanced Materials Science

Functional Materials for Optoelectronics

There is no specific research data available on the application of Benzoic acid, 3,4,5-tris(octyloxy)- in functional materials for optoelectronics.

Organic Light-Emitting Diodes (OLEDs)

No published research specifically details the use or performance of Benzoic acid, 3,4,5-tris(octyloxy)- in the fabrication or enhancement of OLEDs.

Organic Photovoltaics (OPVs) and Charge Transport Layers

There is no available research data concerning the role of Benzoic acid, 3,4,5-tris(octyloxy)- in organic photovoltaics or as a component in charge transport layers.

Self-Assembled Architectures for Nanodevices

There is no available information on the use of Benzoic acid, 3,4,5-tris(octyloxy)- in creating self-assembled architectures for nanodevices.

Integration into Responsive Materials Systems

No research findings were identified regarding the integration of Benzoic acid, 3,4,5-tris(octyloxy)- into responsive materials systems.

Applications in Advanced Polymer Composites and Blends

There is a lack of published research on the application of Benzoic acid, 3,4,5-tris(octyloxy)- in advanced polymer composites and blends.

Derivatives and Analogues of Benzoic Acid, 3,4,5 Tris Octyloxy

Systematic Variation of Alkyl Chain Length and Branching

The three octyloxy chains attached to the benzoic acid core are fundamental to its self-assembly, primarily through van der Waals interactions. The length and branching of these alkyl chains significantly influence the molecule's shape and the balance between different intermolecular forces, thereby dictating the type and stability of the resulting liquid crystalline phases.

Research on a series of 3,4,5-tris(n-alkoxy)benzoic acids has demonstrated a clear correlation between the length of the n-alkoxy chains and the mesomorphic properties. Generally, as the chain length increases, a transition from nematic to smectic or columnar phases is observed. For instance, in related systems like 4-n-alkanoyloxy benzoic acids, increasing the alkyl chain length (n) leads to a higher stability of the smectic C (SmC) phase. nih.gov Similarly, for hydrogen-bonded liquid crystalline benzoic acids with alkylthio groups, the number of carbons in the alkyl chains strongly correlates with transition temperatures and nematogenic stability, exhibiting a distinct odd-even effect where even-numbered chains often lead to more stable mesophases. rsc.org

In wedge-shaped molecules like cesium 3,4,5-tris(alkyloxy)benzenesulfonates, the length of the aliphatic tails is a critical factor in the formation of columnar liquid crystal phases. rsc.org A study varying the alkyl chain from n-octyl to n-dodecyl and n-hexadecyl showed that the diameter of the self-assembled supramolecular columns changes, which in turn affects the dimensions of the hexagonal lattice. rsc.org While shorter chains may favor certain packing arrangements, longer, more flexible chains can increase the disorder within the aliphatic region, influencing the transition temperatures and the type of columnar phase (e.g., hexagonal columnar ordered vs. disordered). rsc.orgrsc.org

The introduction of branching in the alkyl chains adds steric hindrance, which can disrupt the ordered packing seen with linear chains. This disruption can lower melting points and clearing temperatures and can also be used to fine-tune the dimensions and stability of the supramolecular assemblies.

Table 1: Effect of Alkyl Chain Length on Mesophase Properties of Benzoic Acid Derivatives

Compound SeriesAlkyl Chain Variation (n)Observed Mesophase(s)Key FindingReference
4-n-Alkanoyloxy benzoic acidsn = 3, 7, 13Smectic C (SmC)Increased chain length enhances the thermal stability of the SmC phase. nih.gov
4-Alkoxybenzoic acidsVariesNematicDimerization via hydrogen bonding is crucial for liquid crystallinity. tandfonline.com
Benzoic acids with alkylthio (SR) groupsVariesNematic (N)Odd-even effect observed; even-numbered chains show wider and more stable nematic phases. rsc.org
Cesium 3,4,5-tris(alkyloxy)benzenesulfonatesn = 8, 10, 12, 14, 16Columnar Hexagonal (Colh)Aliphatic chain length influences the diameter of the columnar structure and the stability of the mesophase. rsc.org

Introduction of Alternative Peripheral Functionalities

Replacing or modifying the peripheral octyloxy groups with other functionalities introduces new types of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, or specific recognition motifs. This strategy can dramatically alter the self-assembly process and the chemical or physical properties of the resulting materials.

For example, derivatives of gallic acid have been synthesized where the hydroxyl groups are functionalized to form amides or esters. nih.govresearchgate.net These modifications introduce hydrogen-bonding capabilities that are different from the carboxylic acid dimer motif, potentially leading to novel supramolecular structures. The introduction of amide groups, in particular, can lead to strong, directional hydrogen bonds that promote the formation of well-defined aggregates like hydrogels. nih.gov

Another approach is the substitution of oxygen atoms in the alkoxy chains with sulfur, creating alkylthio derivatives. rsc.org The C–S–C bond is more bent than the C–O–C ether bond, and sulfur has different electronic properties than oxygen. Studies on benzoic acids with alkylthio groups have shown that these molecules still form nematic liquid crystal phases, but their transition temperatures are typically lower than their alkoxy counterparts. rsc.org Furthermore, the S···S intermolecular interactions can influence the type of short-range order within the nematic phase. rsc.org

Functionalization is not limited to organic groups. Gallic acid and its derivatives have been used to functionalize inorganic nanoparticles, such as iron oxide or titanium dioxide. mdpi.commdpi.com In these cases, the gallic acid moiety acts as a ligand, tethering to the nanoparticle surface. This demonstrates the versatility of the peripheral groups for applications beyond liquid crystal formation, such as in creating hybrid materials with antioxidant or antimicrobial properties. mdpi.comnih.gov

Core Structure Modifications and Their Impact on Self-Assembly Properties

The central benzoic acid unit serves as the anchor for the peripheral chains. Modifying this core by replacing the benzene (B151609) ring with other aromatic or heterocyclic systems can significantly impact the molecule's geometry, electronic properties, and self-assembly behavior.

One strategy involves replacing the benzene ring with a nitrogen-containing heterocycle, such as a triazine. researchgate.net For example, 1,3,5-triazine (B166579) derivatives substituted with three aminobenzoic acid units create a star-shaped molecule with different symmetry and intermolecular interaction capabilities compared to the wedge-shaped gallic acid derivatives. bldpharm.com Depending on the peripheral substituents, these triazine-based compounds can self-assemble into disc-like, hydrogen-bonded rosettes that stack to form columnar mesophases. researchgate.net The electronic properties of the triazine core also make these materials interesting for applications in organic light-emitting diodes (OLEDs). researchgate.net

The modification can also be more subtle. For instance, studies on 3- and 4-n-alkanoyloxy benzoic acids show that the position of the ester linkage on the benzoic acid core has a significant impact on the material's reactivity and optical properties, such as the energy band gap. nih.gov

Co-assembly with Complementary Molecular Building Blocks

Instead of modifying the molecule itself, a powerful strategy is to use the existing molecule as a building block that can co-assemble with other, complementary molecules. This approach, rooted in supramolecular chemistry, relies on specific non-covalent interactions like hydrogen bonding, π–π stacking, or electrostatic interactions to form well-defined, multi-component structures.

Gallic acid, the parent compound of Benzoic acid, 3,4,5-tris(octyloxy)-, has been shown to co-assemble with other molecules. For example, it can form binary systems with molecules like resveratrol. mdpi.com The multiple hydrogen bond donor and acceptor sites on the gallic acid core make it an excellent candidate for forming extended networks with complementary partners.

This concept can be extended to its derivatives. The carboxylic acid group of Benzoic acid, 3,4,5-tris(octyloxy)- can form strong hydrogen bonds with complementary functional groups, such as pyridines or amides, on another molecule. This can lead to the formation of "supramolecular amphiphiles" or "polymeric supra-amphiphiles," where two or more components are linked non-covalently. rsc.orgnih.gov For instance, the co-assembly of puerarin (B1673276) and deacetylasperulosidic acid, two small molecules from traditional Chinese medicine, was shown to form a hydrogel through non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com Such co-assembly can lead to synergistic properties where the combined system exhibits behaviors not seen in the individual components. mdpi.com

Structure-Property Relationship Studies in Designed Analogues

The ultimate goal of synthesizing these derivatives and analogues is to establish clear structure-property relationships. By systematically altering the molecular structure and observing the resulting changes in self-assembly and material function, researchers can develop principles for designing new materials with desired properties.

A key relationship observed in many gallic acid derivatives is the influence of the alkyl chain length on liquid crystal phase behavior. As discussed in section 7.1, an "odd-even" effect is often seen, where derivatives with an even number of carbon atoms in their alkyl chains have higher melting and clearing temperatures than their odd-numbered neighbors. rsc.org This is attributed to differences in the packing efficiency of the terminal methyl groups.

The balance between the volume of the hydrophobic alkyl chains and the hydrophilic core is another critical factor. In amphiphilic derivatives, this balance dictates whether the molecules will form micelles, vesicles, or columnar structures in a given solvent. For example, in a study of naphthalene-diimide amphiphiles with an identical hydrophilic wedge, replacing an ester linkage with an amide group was enough to switch the self-assembly from micelles to a hydrogel, highlighting the dominant role of specific hydrogen bonding. nih.gov

In the context of liquid crystals, the combination of a rigid core and flexible peripheral chains is essential. The core provides the anisotropic shape necessary for mesophase formation, while the chains provide fluidity. Structure-property studies have shown how modifying the core (e.g., from benzoic acid to a triazine) or the chains (e.g., alkoxy vs. alkylthio) alters the stability and type of mesophase formed. rsc.orgresearchgate.net These studies are crucial for the rational design of new liquid crystalline materials for optical and electronic applications.

Table 2: Summary of Structure-Property Relationships in Designed Analogues

Structural ModificationAnalogue/Derivative ClassResulting Property ChangeGoverning PrincipleReference
Alkyl Chain ParityBenzoic acids with alkylthio groupsEven-numbered chains lead to higher thermal stability of the nematic phase.Packing efficiency and conformational differences (Odd-Even Effect). rsc.org
Linkage GroupNaphthalene-diimide amphiphilesAmide linkage promotes hydrogel formation, while ester linkage leads to micelles.Strength and directionality of intermolecular hydrogen bonding. nih.gov
Core StructureTriazine-based derivativesFormation of disc-like structures leading to columnar mesophases.Molecular symmetry and specific interactions of the heterocyclic core. researchgate.net
Peripheral AtomAlkylthio vs. Alkoxy benzoic acidsAlkylthio derivatives have lower transition temperatures.Differences in bond angles (C-S-C vs. C-O-C) and electronic properties. rsc.org

Future Directions and Emerging Research Opportunities for Benzoic Acid, 3,4,5 Tris Octyloxy

Exploration of New Application Domains in Materials Science

The distinct self-assembly properties of Benzoic acid, 3,4,5-tris(octyloxy)-, driven by hydrogen bonding and van der Waals interactions from its long alkyl chains, open up numerous avenues for exploration in materials science. While related benzoic acid derivatives are known for their liquid crystalline properties, future research is poised to expand into novel domains. nih.govresearchgate.nettcichemicals.comresearchgate.netsigmaaldrich.comresearchgate.net

One promising area is the development of advanced organic semiconductors. The core structure is analogous to other discotic liquid crystals that have shown potential in electronic applications. By modifying the peripheral alkyl chains or the central aromatic core, researchers could tune the electronic properties, leading to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the compound's amphiphilic nature suggests its potential use in the fabrication of nanoporous materials. Through controlled self-assembly and subsequent removal of a template, it may be possible to create highly ordered porous networks. These materials could find applications in catalysis, separation membranes, and as scaffolds for tissue engineering. The use of similar gallic acid derivatives in creating biocompatible nanogels for controlled release systems also points to potential biomedical applications. nih.gov

Potential Application DomainKey Enabling Property of Benzoic acid, 3,4,5-tris(octyloxy)-Related Research Findings
Organic Electronics (OFETs, OPVs)Self-assembly into ordered columnar structures.Benzoic acid derivatives are known building blocks for liquid crystals. nih.govtcichemicals.com
Nanoporous MaterialsControlled self-assembly and templating capabilities.Gallic acid derivatives have been used to create nanogels. nih.gov
Advanced LubricantsFormation of low-friction molecular layers.Long alkyl chains can facilitate surface lubrication.
Surface CoatingsAbility to form protective, hydrophobic surface films.Amphiphilic nature allows for surface functionalization.

Development of Multi-Stimuli Responsive Supramolecular Systems

A significant future direction lies in the design of "smart" materials based on Benzoic acid, 3,4,5-tris(octyloxy)- that can respond to multiple external stimuli. rsc.org The hydrogen-bonded carboxylic acid groups are inherently sensitive to changes in pH, while the long alkyl chains can respond to temperature variations. This dual-responsiveness is a key feature for creating sophisticated supramolecular systems.

Future research could focus on integrating other responsive moieties into the molecular structure. For instance, incorporating photo-isomerizable groups like azobenzenes could introduce light-responsiveness. The goal is to create complex systems where the material's properties—such as its phase, solubility, or optical characteristics—can be precisely controlled by a combination of triggers like pH, temperature, and light. nih.govresearchgate.netmdpi.com Such multi-stimuli responsive systems are highly sought after for applications in targeted drug delivery, adaptive optics, and molecular switches. nih.govmdpi.commdpi.com

Advanced in situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of self-assembly and phase transitions is crucial for controlling the properties of materials derived from Benzoic acid, 3,4,5-tris(octyloxy)-. While conventional techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are standard for characterizing liquid crystals, future research will increasingly rely on more advanced in situ methods. nih.govresearchgate.net

Techniques such as temperature-controlled Atomic Force Microscopy (AFM) and X-ray scattering performed at synchrotron sources will allow for real-time visualization of molecular ordering at the nanoscale. Furthermore, in situ NMR relaxometry can provide detailed insights into the molecular dynamics during phase transitions. researchgate.net These advanced characterization tools will be indispensable for elucidating the complex kinetic and thermodynamic pathways that govern the formation of supramolecular structures, enabling a more rational design of materials with desired functionalities.

High-Throughput Synthesis and Screening of Related Compounds

To accelerate the discovery of new materials, future efforts will likely involve the high-throughput synthesis and screening of compounds related to Benzoic acid, 3,4,5-tris(octyloxy)-. By systematically varying the length of the alkyl chains, modifying the functional groups on the benzene (B151609) ring, or replacing the carboxylic acid with other hydrogen-bonding moieties, vast libraries of new compounds can be generated. nih.gov

Automated synthesis platforms combined with rapid screening techniques for properties like liquid crystal phase behavior, electronic conductivity, or biological activity will be essential. This approach, which has been successfully applied to optimize the synthesis of similar long-chain benzoic acid derivatives, allows for a much broader exploration of the chemical space. tue.nl This will significantly enhance the probability of discovering novel compounds with superior performance for specific applications.

Computational Design of Novel Benzoic Acid Derivatives with Tailored Properties

Computational modeling and simulation are set to play a pivotal role in the future design of novel benzoic acid derivatives. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, molecular geometry, and intermolecular interaction energies of new compounds before they are synthesized. nih.govresearchgate.netiaea.org

Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior and predict the phase diagrams of these materials. By combining these computational tools, researchers can establish clear structure-property relationships. nih.gov This "design-on-the-computer" approach allows for the in silico screening of virtual compound libraries, identifying the most promising candidates for synthesis and experimental validation. This synergy between computational design and experimental work will accelerate the development of new materials based on the Benzoic acid, 3,4,5-tris(octyloxy)- scaffold with precisely tailored properties for targeted applications. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for preparing 3,4,5-tris(octyloxy)benzoic acid?

  • Methodological Answer : The compound is synthesized via esterification of 3,4,5-trihydroxybenzoic acid with octyl bromide or octyl alcohol derivatives. Key steps include:

  • Using a catalyst such as p-toluenesulfonic acid or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for ester formation .
  • Refluxing in anhydrous toluene or dichloromethane to drive the reaction to completion.
  • Purification via column chromatography or recrystallization to remove unreacted starting materials and byproducts.
  • Confirming yield optimization through controlled stoichiometry (e.g., 3:1 molar ratio of octylating agent to trihydroxybenzoic acid) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 3,4,5-tris(octyloxy)benzoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., integration ratios for octyloxy protons and aromatic protons) and purity. The absence of hydroxyl peaks (~5-6 ppm) indicates complete esterification .
  • FT-IR : A sharp peak at ~1700 cm1^{-1} confirms the ester carbonyl group, while the absence of -OH stretches (~3200-3500 cm1^{-1}) verifies full substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF provides molecular ion confirmation (expected m/z ≈ 606.9 for C37_{37}H64_{64}O6_6) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical when handling 3,4,5-tris(octyloxy)benzoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to low water solubility .

Advanced Research Questions

Q. How do the octyloxy chains influence the compound’s self-assembly behavior in solvent systems, and what experimental approaches can quantify this?

  • Methodological Answer :

  • Solubility Studies : Test solubility in polar (e.g., ethanol, DMSO) vs. nonpolar solvents (e.g., hexane) to determine aggregation thresholds. Octyloxy groups enhance solubility in nonpolar media, enabling micelle or vesicle formation .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii of aggregates in solution. For example, in toluene, the compound may form micelles with radii <10 nm .
  • Small-Angle X-ray Scattering (SAXS) : Analyze long-range ordering in concentrated solutions or thin films to correlate alkyl chain length with lamellar or hexagonal packing .

Q. What strategies resolve contradictions in reported thermal stability data for 3,4,5-tris(octyloxy)benzoic acid derivatives?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N2_2) vs. oxidative (air) atmospheres to differentiate decomposition pathways. For example, oxidative conditions may show lower degradation onset temperatures (~200°C) due to chain oxidation .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, liquid crystalline behavior) and compare with computational models (e.g., molecular dynamics simulations of alkyl chain packing) .
  • Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., solvent-free drying) to minimize variability .

Q. How does 3,4,5-tris(octyloxy)benzoic acid perform as a ligand in metal-organic frameworks (MOFs) compared to other benzoic acid derivatives?

  • Methodological Answer :

  • Coordination Chemistry : The three octyloxy arms provide steric bulk, potentially limiting metal-ligand bond formation. Compare with smaller ligands (e.g., 3,4,5-tris(carboxymethoxy)benzoic acid) using X-ray crystallography to assess metal cluster connectivity .
  • Porosity Analysis : Use nitrogen adsorption isotherms to measure surface area. Octyloxy chains may reduce MOF porosity (<500 m2^2/g) compared to carboxylate-based ligands (>1000 m2^2/g) due to pore blockage .
  • Functionalization : Post-synthetic modification (e.g., crosslinking alkyl chains) can enhance thermal stability (>300°C) for applications in gas storage .

Q. What in vitro assays are suitable for evaluating the biological activity of 3,4,5-tris(octyloxy)benzoic acid derivatives?

  • Methodological Answer :

  • Antifungal Testing : Adapt protocols from analogous compounds (e.g., 3,4,5-trihydroxybenzoic acid) by determining minimum inhibitory concentrations (MIC) against Candida albicans or dermatophytes. Use broth microdilution assays with 96-well plates and resazurin viability staining .
  • Cytotoxicity Assays : Measure IC50_{50} values in mammalian cell lines (e.g., HEK293) using MTT or Alamar Blue. Octyloxy groups may enhance membrane permeability but also increase toxicity .
  • Molecular Docking : Screen against target enzymes (e.g., fungal lanosterol 14α-demethylase) to predict binding affinity, guided by the compound’s logP (~8.5) and steric parameters .

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Benzoic acid, 3,4,5-tris(octyloxy)-
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Benzoic acid, 3,4,5-tris(octyloxy)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.